molecular formula C8H12Cl2N2O2 B1320709 (R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride CAS No. 93960-21-5

(R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride

Cat. No. B1320709
CAS RN: 93960-21-5
M. Wt: 239.1 g/mol
InChI Key: XORPRVNSFLBKBG-XCUBXKJBSA-N
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Description

(R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride is a compound that is structurally related to beta-amino acids and is of interest due to its potential applications in medicinal chemistry. The compound contains an amino group and a pyridinyl group attached to a propanoic acid backbone, which is a common structure in various bioactive molecules and pharmaceutical agents.

Synthesis Analysis

The synthesis of related beta-amino acid analogs has been described in the literature. For instance, a concise asymmetric synthesis of (R)-(+)-methyl 3-amino-3-(5-hydroxy-2-pyridinyl)propanoate, an analog of l-azatyrosine, was achieved starting from commercially available reagents with good overall yield . Additionally, a chemoenzymatic scalable route to optically active (R)-1-(pyridin-3-yl)-2-aminoethanol, a valuable moiety of beta3-adrenergic receptor agonists, was prepared by kinetic resolution using Candida antarctica lipase . These methods highlight the potential approaches for synthesizing compounds similar to (R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various analytical techniques. For example, the structure of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid and its derivatives was elucidated using pKa determination, IR, NMR, and X-ray crystallography . These techniques could similarly be applied to determine the molecular structure of (R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride, providing insights into its stereochemistry and conformation.

Chemical Reactions Analysis

The reactivity of related compounds has been explored in the context of their potential applications. For instance, 2-{[3-(Triethoxysilyl)propyl]amino}pyridine and its derivatives were synthesized and used in the formation of cross-linked organosilicon copolymers, demonstrating the compound's utility in materials science . The chemical behavior of (R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride in various reactions could similarly be analyzed to understand its potential as a building block in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride, such as solubility, melting point, and stability, would be critical for its handling and application in different contexts. While specific data on this compound is not provided, the properties of structurally related compounds, such as their behavior in acidic or basic media, have been studied . These properties are essential for the development of pharmaceuticals and other applications where the compound's behavior under physiological conditions is of importance.

Scientific Research Applications

Application in Metal Analyses

(R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride, in the form of methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (MAPP), has been utilized in capillary electrophoresis for the separation and determination of common metal ions. MAPP serves as an ion-pairing reagent, aiding in the qualitative and quantitative analysis of various metal ions in pharmaceutical preparations and water samples (Belin & Gülaçar, 2005).

Enzymatic Synthesis in Pharmaceutical Development

The compound has been used in the enzymatic preparation of specific amino acids which are key intermediates in the synthesis of pharmaceutical drugs. One such example includes its role in the synthesis of an antidiabetic drug candidate through various enzymatic routes (Chen et al., 2011).

Application in Drug Synthesis

(R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride is used in the synthesis of beta3-adrenergic receptor agonists. A notable example includes the preparation of enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol, an important component in these receptor ligands (Perrone et al., 2006).

Use in Chemical Synthesis

The compound is also involved in the synthesis of various chemical structures. For instance, its derivative, methyl (S)-3-amino-3-(3-pyridyl)propanoate, has been synthesized as a starting material for developing GP IIb/IIIa antagonists, which are important in medical research (Zhong et al., 1999).

properties

IUPAC Name

(2R)-2-amino-3-pyridin-3-ylpropanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)4-6-2-1-3-10-5-6;;/h1-3,5,7H,4,9H2,(H,11,12);2*1H/t7-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORPRVNSFLBKBG-XCUBXKJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C[C@H](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595075
Record name 3-Pyridin-3-yl-D-alanine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride

CAS RN

93960-21-5
Record name 3-Pyridin-3-yl-D-alanine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-3-Pyridylalanine.2HCl
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